molecular formula C12H14N2O2 B6318375 (S)-1-Benzyl-3-methylpiperazine-2,5-dione CAS No. 132871-10-4

(S)-1-Benzyl-3-methylpiperazine-2,5-dione

Cat. No.: B6318375
CAS No.: 132871-10-4
M. Wt: 218.25 g/mol
InChI Key: HNTYWRJULQTORS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Benzyl-3-methylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both benzyl and methyl groups on the piperazine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-benzyl-N-methylamine with diethyl oxalate, followed by cyclization to form the piperazine ring. The reaction conditions often require the use of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl and methyl groups on the piperazine ring can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-Benzyl-3-methylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    3-Methylpiperazine: Lacks the benzyl group, leading to variations in its biological activity and applications.

    N-Benzyl-N-methylamine: A precursor in the synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Uniqueness

This compound is unique due to the presence of both benzyl and methyl groups on the piperazine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3S)-1-benzyl-3-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTYWRJULQTORS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227584
Record name (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132871-10-4
Record name (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132871-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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